GAT1 Binding Affinity: 5.1-Fold Lower Potency Than Leading Analog BDBM50063503 in Competitive MS Binding Assay
In a direct head-to-head comparison using identical competitive MS binding assay conditions, 4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline (BDBM50063508) displays a Ki of 1100 nM (1.10 µM) for human GAT1, compared to 214 nM (0.214 µM) for analog BDBM50063503—a 5.1-fold loss in affinity [1]. At mouse GAT1, the same comparator achieves a Ki of 145 nM versus 1070 nM for the target compound, confirming a consistent 7.4-fold difference [2].
| Evidence Dimension | Binding affinity (Ki) to human GAT1 |
|---|---|
| Target Compound Data | Ki = 1100 nM (1.10 µM) |
| Comparator Or Baseline | BDBM50063503 (CHEMBL3398499): Ki = 214 nM (0.214 µM) |
| Quantified Difference | 5.1-fold lower affinity for the target compound |
| Conditions | HEK293 cells expressing human GAT1; [²H₁₀]NO-711 as unlabelled marker; LC-ESI-MS-MS based competitive MS binding assay |
Why This Matters
This defines the compound as a moderate-affinity GAT1 tool appropriate for applications where sub-micromolar potency is not required, distinguishing it from high-affinity analogs in the same series.
- [1] BindingDB. BDBM50063508 (CHEMBL3398500): Ki = 1.10E+3 nM for human GAT1; BDBM50063503 (CHEMBL3398499): Ki = 214 nM for human GAT1. Assay: HEK293 cells, [²H₁₀]NO-711 marker, LC-ESI-MS-MS. View Source
- [2] BindingDB. BDBM50063508 (CHEMBL3398500): Ki = 1.07E+3 nM for mouse GAT1; BDBM50063503 (CHEMBL3398499): Ki = 145 nM for mouse GAT1. View Source
